molecular formula C9H10NNaO2 B2654546 3-(3-Aminophenyl)propanoate CAS No. 1573547-98-4

3-(3-Aminophenyl)propanoate

Cat. No. B2654546
CAS RN: 1573547-98-4
M. Wt: 187.174
InChI Key: KPSXXXICUCRMEZ-UHFFFAOYSA-M
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Description

3-(3-Aminophenyl)propanoate is a chemical compound with the molecular formula C9H10NO2 .


Molecular Structure Analysis

The molecular structure of 3-(3-Aminophenyl)propanoate consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methodology : Ethyl 3-(3-aminophenyl)propanoate can be synthesized using a tandem Knoevenagel condensation/alkylidene reduction. This method involves the reduction of 3-(3-nitrophenyl)propanoic acid, with stannous chloride acting as both a reducing agent and a Lewis acid, facilitating esterification (Nagel, Radau, & Link, 2011).

  • Derivative Creation : 3-(Phenylsulfonimidoyl)propanoate derivatives have been synthesized, with interesting conformational properties in solution. These derivatives exhibit evidence of intramolecular H-bonds, except for the proline derivative (Tye & Skinner, 2002).

Biocatalysis and Pharmaceutical Applications

  • Chiral Catalysis : S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, can be produced using microbial biocatalysis. Methylobacterium oryzae has shown high enantioselective activity for producing S-APA, a compound used in S-dapoxetine, a treatment for premature ejaculation (Li et al., 2013).

  • Enantiomer Separation and Derivative Synthesis : Enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid have been synthesized and separated. This includes the transformation of free amino acid enantiomers into protected derivatives, important in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).

Novel Material Development

  • Polybenzoxazine Synthesis : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) has been used as a renewable building block for polybenzoxazine synthesis. This method enhances reactivity and offers applications in material science due to its sustainable properties (Trejo-Machin et al., 2017).

Application in Biological Studies

  • Fluorescent Biomarkers : Amphiphylic triazoanilines, synthesized from derivatives of 3-(3-aminophenyl)propanoate, have been explored as potential fluorescent biomarkers in biodiesel quality control. Their low toxicity makes them suitable for this application (Pelizaro et al., 2019).

properties

IUPAC Name

3-(3-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFVSXLYOBZKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988731
Record name 3-(3-Aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)propanoate

CAS RN

68969-82-4
Record name 3-(3-Aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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